molecular formula C16H18FN3 B075467 N,N-Diethyl-p-[(p-fluorophenyl)azo]aniline CAS No. 1581-17-5

N,N-Diethyl-p-[(p-fluorophenyl)azo]aniline

Katalognummer: B075467
CAS-Nummer: 1581-17-5
Molekulargewicht: 271.33 g/mol
InChI-Schlüssel: CJJHQGMPOHDAEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Diethyl-p-[(p-fluorophenyl)azo]aniline is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes due to their vivid colors. This particular compound is notable for its applications in various fields, including chemistry, biology, and industry.

Eigenschaften

CAS-Nummer

1581-17-5

Molekularformel

C16H18FN3

Molekulargewicht

271.33 g/mol

IUPAC-Name

N,N-diethyl-4-[(4-fluorophenyl)diazenyl]aniline

InChI

InChI=1S/C16H18FN3/c1-3-20(4-2)16-11-9-15(10-12-16)19-18-14-7-5-13(17)6-8-14/h5-12H,3-4H2,1-2H3

InChI-Schlüssel

CJJHQGMPOHDAEG-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)F

Kanonische SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)F

Piktogramme

Irritant

Synonyme

N,N-Diethyl-p-[(p-fluorophenyl)azo]aniline

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-p-[(p-fluorophenyl)azo]aniline typically involves the diazotization of 4-fluoroaniline followed by coupling with N,N-diethylaniline. The reaction conditions generally include an acidic medium to facilitate the diazotization process. The diazonium salt formed is then reacted with N,N-diethylaniline to yield the desired azo compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Diethyl-p-[(p-fluorophenyl)azo]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Products can include nitroso compounds and nitro compounds.

    Reduction: The primary products are the corresponding amines.

    Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound are formed.

Wissenschaftliche Forschungsanwendungen

N,N-Diethyl-p-[(p-fluorophenyl)azo]aniline has a wide range of applications in scientific research:

    Chemistry: Used as a dye and a reagent in various chemical reactions.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic applications due to its biological activity.

    Industry: Utilized in the production of polymers and other materials.

Wirkmechanismus

The mechanism of action of N,N-Diethyl-p-[(p-fluorophenyl)azo]aniline involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form amines, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N-diethyl-4-[(4-bromophenyl)diazenyl]aniline
  • N,N-diethyl-4-[(4-nitrophenyl)diazenyl]aniline
  • N,N-diethyl-4-[(4-chlorophenyl)diazenyl]aniline

Uniqueness

N,N-Diethyl-p-[(p-fluorophenyl)azo]aniline is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the compound. This can influence its reactivity and interactions in various applications, making it a valuable compound in both research and industrial contexts.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.